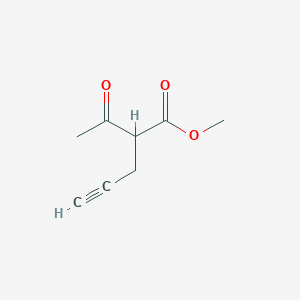

Methyl 2-acetylpent-4-ynoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetylpent-4-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-4-5-7(6(2)9)8(10)11-3/h1,7H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEMKJWWQWGHCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC#C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101413-11-0 | |

| Record name | methyl 2-acetylpent-4-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Acetylpent 4 Ynoate

Alkylation Approaches to Ketoester Precursors

The primary and most direct synthesis of methyl 2-acetylpent-4-ynoate involves the alkylation of a ketoester precursor, namely methyl acetoacetate (B1235776). chemicalbook.commetu.edu.tr This method falls under the broader class of acetoacetic ester syntheses, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. fiveable.melibretexts.orgchemicalnote.com

The synthesis of methyl 2-acetylpent-4-ynoate is achieved via the propargylation of methyl acetoacetate. chemicalbook.commetu.edu.tr This process involves the introduction of a propargyl group (HC≡C-CH₂-) onto the α-carbon of the ketoester. The most common alkylating agent used for this purpose is propargyl bromide (3-bromo-1-propyne). vhu.edu.vn

The mechanism for this reaction proceeds in two main steps: chemicalnote.comwikipedia.org

Enolate Formation: Methyl acetoacetate possesses acidic protons on the central methylene (B1212753) carbon (α-carbon), flanked by two carbonyl groups. shivajicollege.ac.in Treatment with a strong base results in the deprotonation of this carbon to form a resonance-stabilized enolate ion. wikipedia.org Common bases for this transformation include sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). vhu.edu.vnmdpi.com The resulting enolate is a soft nucleophile.

Nucleophilic Substitution: The generated enolate ion then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in a classic SN2 reaction. pressbooks.publibretexts.org This displaces the bromide leaving group and forms the new carbon-carbon bond, yielding the target molecule, methyl 2-acetylpent-4-ynoate. pressbooks.pub

A specific, documented procedure involves the slow addition of the ketoester precursor to a suspension of sodium hydride in dry THF under an argon atmosphere, followed by the addition of propargyl bromide and heating the reaction to reflux for 24 hours. vhu.edu.vn

Table 1: Reaction Conditions for the Propargylation of Methyl Acetoacetate

| Precursor | Reagents | Base | Solvent | Reaction Time | Yield | Reference |

|---|

Note: The reported 10% yield was for a specific procedure that was part of a multi-step synthesis and may not reflect optimized conditions for this single transformation.

The success of the propargylation strategy hinges on the formation of a stabilized carbanion, the enolate of methyl acetoacetate. 182.160.97 The acidity of the α-hydrogens (pKa ≈ 11) is a direct result of the inductive electron-withdrawing effect of the two adjacent carbonyl groups and the ability of the resulting conjugate base to delocalize the negative charge across the oxygen and carbon atoms through resonance. wikipedia.orgshivajicollege.ac.in This stabilization makes the enolate easy to form with a suitable base and renders it sufficiently nucleophilic to react with alkyl halides. shivajicollege.ac.inpressbooks.pub

The acetoacetic ester synthesis, in general, is a versatile method for producing α-substituted ketones. libretexts.orglibretexts.org The choice of base and reaction conditions is crucial. While strong bases like sodium hydride or sodium ethoxide are effective, the reaction is subject to the same limitations as other SN2 reactions. chemicalnote.compressbooks.pub The alkylating agent should ideally be a methyl or primary halide; secondary halides react poorly, and tertiary halides are unsuitable as they lead to elimination byproducts. libretexts.orgpressbooks.pub Propargyl bromide is a primary halide, making it a suitable electrophile for this reaction. pressbooks.pub

It is also possible to form a dianion of acetoacetic esters by using a second, much stronger base like butyllithium (B86547) after the initial enolate formation. wikipedia.org This dianion reacts with electrophiles at the terminal methyl group (the γ-carbon), offering an alternative pathway for derivatization that is distinct from the classical α-alkylation. wikipedia.org182.160.97

Propargylation Strategies and Mechanistic Insights

Convergent and Divergent Synthetic Routes for Analog Preparation

Methyl 2-acetylpent-4-ynoate is a key starting material for the synthesis of various heterocyclic compounds, demonstrating its utility in divergent synthesis. beilstein-journals.org Divergent synthesis aims to create a library of structurally distinct molecules from a common intermediate by varying the reaction partners or conditions. beilstein-journals.orgmdpi.com

One notable application is the synthesis of 2,3,5-trisubstituted furans. researchgate.net In a palladium-catalyzed reaction, methyl 2-acetylpent-4-ynoate undergoes a 5-exo-dig cyclization when reacted with different aryl and heteroaryl bromides. researchgate.net This strategy provides efficient access to a range of furan-based analogs. researchgate.net

Table 2: Divergent Synthesis of Furan (B31954) Analogs from Methyl 2-acetylpent-4-ynoate

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| 1-Bromo-4-methoxybenzene | Methyl 5-((4-methoxyphenyl)methyl)-2-methylfuran-3-carboxylate | 74% | researchgate.net |

This approach can also be viewed from a convergent synthesis perspective, where two complex fragments—the ketoester alkyne and the aryl bromide—are coupled late in the synthetic sequence. nih.gov Convergent strategies are often more efficient for building complex molecules.

Furthermore, methyl 2-acetylpent-4-ynoate serves as a precursor in the iodine-catalyzed synthesis of substituted pyrans, further highlighting its role as a versatile building block in divergent synthetic schemes. vhu.edu.vn

Methodological Advancements in Green Chemical Synthesis

While specific green chemistry protocols for the synthesis of methyl 2-acetylpent-4-ynoate are not extensively documented, the principles of green chemistry can be applied to improve the existing methodologies. imist.mamlsu.ac.in Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inmdpi.com

Key areas for greening the synthesis of methyl 2-acetylpent-4-ynoate include:

Safer Solvents: The conventional synthesis often employs anhydrous THF, a volatile and potentially hazardous organic solvent. vhu.edu.vnmdpi.com Green alternatives could include exploring the reaction in more benign solvents like ethanol, water, or ionic liquids. researchgate.netinnovareacademics.in Research on the related hydrogenation of methyl acetoacetate has shown success using mixed ionic liquid/methanol/water systems, indicating the potential for greener solvent phases in β-ketoester chemistry. researchgate.net

Catalytic Approaches: The standard alkylation requires a stoichiometric amount of a strong base like NaH, which generates hydrogen gas and requires careful handling. vhu.edu.vn A catalytic method would be preferable. This could involve using phase-transfer catalysts, which can facilitate reactions between reagents in immiscible phases, potentially avoiding the need for strictly anhydrous conditions.

Energy Efficiency: The synthesis involves heating to reflux, which consumes energy. vhu.edu.vn Designing methods that proceed efficiently at ambient temperature and pressure is a core goal of green chemistry. mlsu.ac.in Microwave-assisted synthesis is another approach known to reduce reaction times and energy input. innovareacademics.in

Atom Economy: The alkylation reaction itself has a reasonably good atom economy, as most atoms from the methyl acetoacetate and propargyl bromide are incorporated into the final product and a salt byproduct. mlsu.ac.in

The replacement of strong, corrosive acid or base catalysts with solid, reusable catalysts like K10 montmorillonite (B579905) clay has been demonstrated in other ester condensations, such as the synthesis of coumarins from resorcinol (B1680541) and ethyl acetoacetate. innovareacademics.in Such solid-state or solid-supported reactions can reduce waste and simplify product purification. imist.mainnovareacademics.in Adopting similar strategies could significantly improve the environmental profile of methyl 2-acetylpent-4-ynoate synthesis.

Elucidating Reactivity and Complex Reaction Mechanisms

Mechanistic Studies of Carbonyl and Ester Functional Group Transformations

The reactivity of methyl 2-acetylpent-4-ynoate is dominated by the presence of the β-ketoester moiety. The acidic proton at the C-2 position, flanked by two electron-withdrawing carbonyl groups, is readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, serving as the key intermediate in a variety of carbon-carbon bond-forming reactions.

Enolate Chemistry and Stereochemical Control

The generation and subsequent reaction of the enolate derived from methyl 2-acetylpent-4-ynoate are fundamental to its synthetic utility. Understanding the factors that govern the regioselectivity of enolate formation and the stereochemistry of its reactions is crucial for its application in targeted synthesis.

The formation of an enolate from methyl 2-acetylpent-4-ynoate involves the deprotonation at the α-carbon situated between the ketone and ester carbonyl groups. This position is significantly more acidic than the protons on the methyl group of the acetyl moiety or the propargyl group. The resulting enolate is stabilized by delocalization of the negative charge onto both carbonyl oxygen atoms.

The synthesis of the analogous ethyl ester, ethyl 2-acetylpent-4-ynoate, is achieved through the reaction of ethyl acetoacetate (B1235776) with propargyl bromide in the presence of a base like sodium ethoxide. vaia.com This strongly suggests that for methyl 2-acetylpent-4-ynoate, the enolate formation is highly regioselective at the C-2 position. The general reaction for the formation of the enolate of a β-ketoester is depicted below.

| Reactant | Base | Product (Enolate) |

| Methyl acetoacetate | Sodium methoxide | Sodium salt of methyl acetoacetate enolate |

This table illustrates the general principle of enolate formation from a parent β-ketoester.

The choice of base and reaction conditions can influence the equilibrium between the kinetic and thermodynamic enolates in unsymmetrical ketones. However, in the case of a β-ketoester like methyl 2-acetylpent-4-ynoate, the acidity of the C-2 proton is so pronounced that the formation of the corresponding enolate is the overwhelmingly favored pathway.

While the synthesis of methyl 2-acetylpent-4-ynoate itself is an alkylation of the enolate of methyl acetoacetate with propargyl bromide, further alkylation of the enolate of methyl 2-acetylpent-4-ynoate can introduce a second substituent at the C-2 position, creating a quaternary stereocenter. The stereochemical outcome of such alkylations is of significant interest in asymmetric synthesis.

The stereoselectivity of the alkylation of enolates can be controlled by using chiral auxiliaries or chiral phase-transfer catalysts. For instance, the asymmetric alkylation of α-amino acids has been achieved with high stereoselectivity through the use of chiral catalysts that create a chiral environment around the enolate, directing the approach of the electrophile. nih.gov In the context of β-ketoesters, phase-transfer catalysis using cinchona alkaloid-derived catalysts has been shown to induce enantioselectivity in alkylation reactions. beilstein-journals.org

Although specific studies on the stereoselective alkylation of the enolate of methyl 2-acetylpent-4-ynoate are not extensively reported, the general principles of stereoselective enolate alkylation would apply. The choice of a suitable chiral catalyst and optimization of reaction conditions would be critical to achieving high diastereo- and enantioselectivity.

| Enolate | Electrophile | Chiral Catalyst | Expected Outcome |

| Enolate of Methyl 2-acetylpent-4-ynoate | Alkyl halide | Cinchona alkaloid derivative | Enantioenriched α-alkylated product |

This table presents a hypothetical scenario for the stereoselective alkylation of the enolate of methyl 2-acetylpent-4-ynoate based on established methodologies.

Regioselective Enolate Formation

Carbonyl Reactivity in Advanced Condensation Reactions

The carbonyl groups of methyl 2-acetylpent-4-ynoate can participate in a range of condensation reactions, which are powerful tools for the construction of larger and more complex molecules. These reactions typically involve the nucleophilic addition of an enolate to a carbonyl compound.

The Aldol condensation involves the reaction of an enolate with an aldehyde or ketone. masterorganicchemistry.commagritek.com The enolate of methyl 2-acetylpent-4-ynoate can, in principle, act as a nucleophile in a crossed Aldol reaction with a suitable aldehyde or ketone. The product would be a β-hydroxy-β'-keto-δ-alkynyl ester. Subsequent dehydration could lead to the formation of a conjugated system. For a successful crossed Aldol reaction, the electrophilic partner should ideally not have acidic α-protons to prevent self-condensation. masterorganicchemistry.com

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com A crossed Claisen condensation between the enolate of methyl 2-acetylpent-4-ynoate and another ester is theoretically possible. However, the reactivity of the β-ketoester enolate might lead to other competing reactions. The intramolecular version of the Claisen condensation is known as the Dieckmann condensation, which is used to form cyclic β-keto esters from diesters. uomustansiriyah.edu.iqmasterorganicchemistry.com

| Reaction Type | Nucleophile | Electrophile | Potential Product |

| Crossed Aldol | Enolate of Methyl 2-acetylpent-4-ynoate | Benzaldehyde | β-hydroxy adduct |

| Crossed Claisen | Enolate of Methyl 2-acetylpent-4-ynoate | Methyl benzoate | β,δ-diketo-γ-alkynyl ester |

This table outlines the potential participation of methyl 2-acetylpent-4-ynoate in condensation reactions based on general principles.

The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The enolate of methyl 2-acetylpent-4-ynoate, being a soft and stabilized nucleophile, is an excellent candidate for acting as a Michael donor. chemistrysteps.comlscollege.ac.in It can add to a variety of Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, and nitro compounds. This reaction would result in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor.

Conversely, the alkyne moiety in methyl 2-acetylpent-4-ynoate could potentially act as a Michael acceptor under certain conditions, particularly if activated by a transition metal catalyst. However, the more established reactivity pattern involves the enolate acting as the Michael donor.

| Michael Donor | Michael Acceptor | Expected Adduct |

| Enolate of Methyl 2-acetylpent-4-ynoate | Methyl vinyl ketone | 1,5-dicarbonyl compound |

| Enolate of Methyl 2-acetylpent-4-ynoate | Acrylonitrile | γ-cyano-β-ketoester |

This table illustrates the expected products from the Michael addition of the enolate of methyl 2-acetylpent-4-ynoate with common Michael acceptors.

Aldol and Claisen-Type Condensations

Alkyne Reactivity and Complex Cyclization Pathways

The reactivity of Methyl 2-acetylpent-4-ynoate is significantly influenced by the presence of its terminal alkyne moiety. This functional group serves as a versatile handle for a variety of chemical transformations, including additions and cyclizations, enabling the synthesis of diverse molecular architectures.

The carbon-carbon triple bond in Methyl 2-acetylpent-4-ynoate is an electron-rich region, making it susceptible to attack by electrophiles. cognitoedu.org However, compared to alkenes, the reactivity of alkynes towards electrophiles is generally lower due to the more compact electron cloud of the triple bond. libretexts.org Electrophilic addition reactions to alkynes, including Methyl 2-acetylpent-4-ynoate, typically follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom. libretexts.orgchemguide.co.uk This regioselectivity is dictated by the formation of the more stable carbocation intermediate. libretexts.org Common electrophiles that can add to alkynes include hydrogen halides and halogens. cognitoedu.org The addition of these reagents often proceeds with anti-stereoselectivity. msu.edu

Conversely, the sp-hybridized carbons of the alkyne group render it more electrophilic than a corresponding alkene. msu.edu This characteristic allows for nucleophilic addition reactions, a mode of reactivity not typically observed for unactivated alkenes. msu.edu Nucleophilic attack occurs at the triple bond, a process often initiated by a potent nucleophile. msu.edu For instance, the acetylide anion, formed by the deprotonation of a terminal alkyne, is a powerful nucleophile capable of participating in SN2 reactions. msu.edumasterorganicchemistry.com The reaction of aldehydes and ketones with hydrogen cyanide, a classic example of nucleophilic addition, proceeds via attack of the cyanide ion on the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org

The alkyne functionality in Methyl 2-acetylpent-4-ynoate is a key participant in a variety of catalytic cyclization reactions, providing access to complex heterocyclic and carbocyclic structures. These transformations are often facilitated by transition metals or main group elements.

Transition metals, particularly palladium, copper, and iron, are widely employed to catalyze the cyclization of substrates containing alkyne moieties. mdpi.com Palladium catalysts are effective in promoting the intramolecular addition of hydroxyl or amino groups to acetylene (B1199291) bonds, leading to the formation of heterocycles such as furans and pyrroles. iupac.org For example, palladium-catalyzed heterocyclization has been utilized as a key step in the total synthesis of natural products like (+)-heliannuol D. clockss.org In some instances, the regioselectivity of palladium-catalyzed cyclizations can be influenced by the addition of Lewis acids. For example, the reaction of methyl 2-acetylhex-5-ynoate with bromobenzene (B47551) in the presence of a palladium catalyst and a hard Lewis acid like FeCl₃ can lead to the formation of a cyclopentene (B43876) derivative through a 5-endo-dig carbocyclization. nih.gov Palladium-catalyzed cyclization/coupling reactions of γ-acetylenic β-keto esters with aryl bromides have been shown to produce 2,3,5-trisubstituted furans with low catalyst loading. researchgate.net

Copper catalysts are also instrumental in facilitating cyclization reactions. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate provides a route to various N-containing heterocycles. organic-chemistry.org Furthermore, copper has been used in the dearomative cyclopropanation of indole-diynes. nih.gov

Iron catalysts have also found application in cyclization reactions. The addition of FeCl₃ as a Lewis acid has been shown to influence the reaction pathway in palladium-catalyzed cyclizations of acetylenic ketoesters. nih.gov

A summary of representative transition metal-catalyzed cyclizations is presented in the table below.

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | γ-acetylenic β-keto esters | 2,3,5-trisubstituted furans | researchgate.net |

| Pd(PPh₃)₄ | γ-ketoesters with o-iodobenzyl group | Bi- and tricyclic compounds | beilstein-journals.org |

| PdCl₂(PhCN)₂ | 3-alkyn-1-ols | Dihydrofurans | iupac.org |

| CuI / K₃PO₄ | 2-functionalized anilines | N-containing heterocycles | organic-chemistry.org |

| CuBr / ZnI₂ | Amidines and nitriles | 1,2,4-triazoles | organic-chemistry.org |

| Pd/Xphos / FeCl₃ | α-homopropargyl-β-ketoesters | Cyclopentenes | nih.gov |

Molecular iodine has emerged as a practical and mild catalyst for the synthesis of substituted furans and pyrans from α-propargyl-β-ketoester substrates. vhu.edu.vn These reactions are often performed under solvent-free conditions at ambient temperature, offering a more environmentally benign alternative to some metal-catalyzed methods. vhu.edu.vn The iodine-catalyzed cyclization of 2-alkynylanilines can proceed via an iodocyclization-protodeiodination sequence. vhu.edu.vn Hypervalent iodine reagents have also been utilized in the synthesis of spirocyclic scaffolds through oxidative cyclization processes. beilstein-journals.org Stoichiometric amounts of iodine have also been used to trigger 5-endo-dig cyclizations of α-homopropargyl-β-ketoesters. nih.gov

The table below highlights an example of an iodine-catalyzed cyclization.

| Catalyst | Substrate | Product | Conditions | Reference |

| I₂ (15 mol%) | α-propargyl-β-ketoester | 3-carboxy-2,5-disubstituted furan (B31954) | Solvent-free, ambient temperature | vhu.edu.vn |

Pericyclic reactions are concerted processes that occur in a single step through a cyclic transition state, without the formation of intermediates. libretexts.orgunina.it These reactions are highly stereoselective. libretexts.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.comucalgary.caamazonaws.com The reaction is generally favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. ucalgary.ca Given the electron-withdrawing nature of the acetyl and ester groups in Methyl 2-acetylpent-4-ynoate, it is expected to function as a dienophile in Diels-Alder reactions. When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of two regioisomers is possible. masterorganicchemistry.com Generally, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com

While there are numerous examples of Diels-Alder reactions in the literature, specific examples detailing Methyl 2-acetylpent-4-ynoate as a reactant are not prevalent in the provided search results. However, related compounds like methyl 2-acetylpent-4-enoate have been mentioned as dienophile precursors in synthetic sequences. core.ac.ukuniroma1.it

Pericyclic Reactions and Cycloadditions

Intramolecular Cycloadditions

Intramolecular cycloadditions offer an efficient pathway to construct cyclic molecules from a single starting material. In the context of acetylenic compounds like methyl 2-acetylpent-4-ynoate, these reactions can lead to the formation of diverse carbocyclic and heterocyclic frameworks.

One of the most characteristic reactions involving acetylenic compounds is the [3+2] cycloaddition. beilstein-journals.org While specific studies on methyl 2-acetylpent-4-ynoate are not extensively documented in this exact context, the reactivity of similar systems suggests its potential to undergo such transformations. For instance, sydnones, which are mesoionic heterocyclic compounds, can act as 1,3-dipoles and react with acetylenic dipolarophiles to yield pyrazole (B372694) derivatives. beilstein-journals.org This can occur either thermally or photochemically. beilstein-journals.org In a related manner, the generation of a nitrile imine intermediate in the presence of the alkyne moiety within the same molecule can lead to intramolecular [3+2] cycloaddition, a known method for synthesizing fused ring systems. rsc.org

The intramolecular ionic Diels-Alder reaction represents another class of cycloadditions where acetylenic precursors can be utilized. researchgate.net Although not a direct application of methyl 2-acetylpent-4-ynoate, the principle involves the generation of a propargyl cation from an α-acetylenic acetal, which then undergoes cyclization with a tethered diene. researchgate.net This highlights the potential for the acetylenic group in similar molecules to participate in cationic cyclization cascades.

[2+2] Cycloadditions

The [2+2] cycloaddition is a powerful tool for the construction of four-membered rings. google.comlibretexts.org Ketenes, which can be generated in situ, readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones. google.comlibretexts.org The intramolecular version of this reaction has been explored with alkenyloxyketenes, where the regiochemistry is governed by electronic effects. google.com While direct examples involving methyl 2-acetylpent-4-ynoate are scarce, the general principles of [2+2] cycloadditions are well-established. These reactions can be induced photochemically or thermally, and their outcomes are often dictated by the electronic nature of the reacting partners. libretexts.orgresearchgate.net For instance, photoredox catalysis has been employed to facilitate intermolecular [2+2] cycloadditions of styrenes. researchgate.net

A related and highly significant transformation is the [2+2+2] cycloaddition, which provides an atom-economical route to six-membered rings, particularly aromatic systems. nih.gov This reaction typically involves the cyclotrimerization of three unsaturated components, such as alkynes, and is often catalyzed by transition metals like cobalt or rhodium. nih.govuwindsor.caorganicreactions.org The intramolecular variant of this reaction is particularly useful for the synthesis of polycyclic compounds. uwindsor.ca

Cascade and Tandem Reactions Utilizing Methyl 2-acetylpent-4-ynoate

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, all occurring in a single pot. wikipedia.orgnumberanalytics.com These reactions are highly efficient in building molecular complexity from simple starting materials. numberanalytics.com20.210.105 Methyl 2-acetylpent-4-ynoate, with its multiple reactive sites, is an excellent candidate for designing such sequences.

A notable example is the palladium-catalyzed 5-exo-dig cyclization/coupling of γ-acetylenic β-keto esters, such as methyl 2-acetylpent-4-ynoate, with (hetero)aryl bromides. researchgate.net This reaction proceeds through a sequence involving cyclization, coupling, and double bond isomerization to afford highly substituted furans. researchgate.net For instance, the reaction of methyl 2-acetylpent-4-ynoate with 1-bromo-4-methoxybenzene yields the corresponding furan derivative in good yield. researchgate.net Similarly, reaction with 2-bromopyridine (B144113) also provides the expected product efficiently. researchgate.net

Enyne metathesis is another powerful tool that can be incorporated into tandem processes. researchgate.net This reaction redistributes the unsaturated functionalities between an alkene and an alkyne to generate 1,3-dienes. researchgate.netchim.it These dienes can then participate in subsequent reactions, such as Diels-Alder cycloadditions, within the same pot. chim.it While direct applications with methyl 2-acetylpent-4-ynoate are not explicitly detailed, the enyne motif is central to its structure, suggesting its suitability for such transformations. For example, rhodium-catalyzed tandem Pauson-Khand type reactions of 1,4-enynes have been reported to produce dihydroindenone derivatives. rsc.org

Furthermore, 1,3-enynes are valuable substrates in tandem annulation reactions for the synthesis of N-heterocycles like pyridines and pyrroles. beilstein-journals.org These reactions can be initiated by electrophiles or Lewis acids and involve a cascade of events including addition, cyclization, and aromatization. beilstein-journals.org

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |

| Methyl 2-acetylpent-4-ynoate | 1-Bromo-4-methoxybenzene | Pd-catalyzed 5-exo-dig cyclization/coupling | 2-(5-(4-Methoxyphenyl)-3-methylfuran-2-yl)ethan-1-one | 74 | researchgate.net |

| Methyl 2-acetylpent-4-ynoate | 2-Bromopyridine | Pd-catalyzed 5-exo-dig cyclization/coupling | 2-(3-Methyl-5-(pyridin-2-yl)furan-2-yl)ethan-1-one | 70 | researchgate.net |

Elimination Reactions (E1/E2) in Derived or Related Systems

Elimination reactions, primarily E1 (unimolecular) and E2 (bimolecular), are fundamental processes for introducing unsaturation into a molecule by removing two substituents from adjacent atoms. wikipedia.org The mechanism is influenced by factors such as the substrate structure, the nature of the base, the leaving group, and the solvent. iitk.ac.inksu.edu.sa

In systems derived from or related to methyl 2-acetylpent-4-ynoate, elimination reactions play a crucial role in subsequent transformations. For instance, after a primary reaction such as an addition or cyclization, a subsequent elimination step can lead to the formation of a more stable, often aromatic or conjugated, product.

The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of the hydrogen and the leaving group. wikipedia.org The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. wikipedia.orgmsu.edu Strong, non-bulky bases tend to favor the formation of the more substituted (Zaitsev) product, while bulky bases often lead to the less substituted (Hofmann) product due to steric hindrance. msu.edulibretexts.org

The E1 mechanism, in contrast, is a two-step process that proceeds through a carbocation intermediate. wikipedia.org The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration. ksu.edu.sa E1 reactions are favored by polar, protic solvents and are more common for tertiary substrates that can form stable carbocations. iitk.ac.inksu.edu.sa

While specific examples of E1 or E2 reactions directly on a derivative of methyl 2-acetylpent-4-ynoate are not extensively documented in the provided context, the principles of these reactions are broadly applicable. For example, in the synthesis of spiroketals, a base-mediated elimination reaction can be a key step in a tandem sequence. wikipedia.org Similarly, the synthesis of certain pyridine-derived α-amino acids involves an inverse electron demand hetero-Diels-Alder reaction followed by an aromatization step, which is essentially an elimination. gla.ac.uk

Applications in Complex Molecule and Natural Product Synthesis

Role as a Key Intermediate in Multi-Step Total Synthesis

While direct application of methyl 2-acetylpent-4-ynoate in a completed total synthesis of a natural product is not extensively documented, its hydrogenated analogue, methyl 2-acetylpent-4-enoate, serves as a crucial intermediate in synthetic strategies targeting complex natural products. The structural scaffold is recognized for its potential in constructing intricate molecular frameworks. For instance, methyl 2-acetylpent-4-enoate is utilized in synthetic approaches towards enmein-type diterpenoids through the formation of a bicyclo[3.2.1]octanoic acid derivative. Similarly, this enoate has been a starting point in synthetic studies aimed at the Manzaminoïd alkaloids. core.ac.uk These examples underscore the strategic importance of the C8 carbon skeleton of methyl 2-acetylpent-4-ynoate and its derivatives as intermediates in the broader field of complex molecule synthesis. nih.gov

Strategic Utility in Heterocyclic Framework Construction

The unique arrangement of functional groups in methyl 2-acetylpent-4-ynoate makes it an ideal substrate for cyclization and annulation reactions to form a variety of heterocyclic rings. journaljmsrr.com Its ability to participate in reactions forming furan (B31954), pyran, and pyrrole (B145914) systems highlights its strategic importance.

Methyl 2-acetylpent-4-ynoate is a competent precursor for the synthesis of highly substituted furan rings. One efficient method involves a palladium-catalyzed 5-exo-dig cyclization/coupling reaction with (hetero)aryl bromides. researchgate.net This process, which can be effective with very low catalyst loading, leads to the formation of 2,3,5-trisubstituted furans. researchgate.net The reaction proceeds through a sequence involving cyclization, coupling, and double bond isomerization. researchgate.net

An alternative, metal-free approach utilizes molecular iodine as a catalyst under solvent-free conditions. vhu.edu.vn This method allows for the synthesis of 2,5-disubstituted-3-carboxy furans from α-propargyl-β-ketoesters like methyl 2-acetylpent-4-ynoate. vhu.edu.vn

| Entry | Aryl Bromide | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | Methyl 2-(4-methoxybenzyl)-5-methylfuran-3-carboxylate | 74 | researchgate.net |

| 2 | 2-Bromopyridine (B144113) | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O | Methyl 5-methyl-2-(pyridin-2-ylmethyl)furan-3-carboxylate | 70 | researchgate.net |

| 3 | Substrate Dimerization | I₂ (20 mol%), neat, rt | Methyl 2-((3-acetyl-5-methylfuran-2-yl)methyl)-5-methylfuran-3-carboxylate | - | vhu.edu.vn |

The synthesis of substituted pyrans, which are core structures in many natural products, can also be achieved using substrates derived from methyl 2-acetylpent-4-ynoate's core structure. vhu.edu.vn Research has shown that γ-alkenyl ketones can undergo an unexpected 6-endo-trig cyclization to yield 3,4-dihydro-2H-pyran derivatives. vhu.edu.vn This transformation can be catalyzed by molecular iodine or iron(III) chloride (FeCl₃). vhu.edu.vn For example, a γ-alkenyl ketone substrate, upon treatment with iodine, yielded the desired pyran, although in some cases, a competing Friedel−Crafts-type alkylation can lead to tetrahydronaphthalene byproducts. vhu.edu.vn

Methyl 2-acetylpent-4-ynoate and its ethyl ester analogue are effective precursors for constructing polysubstituted pyrrole frameworks, which are prevalent in pharmaceuticals and natural products. nih.govmetu.edu.tr A common and efficient method is the acid-catalyzed reaction between the keto-ynoate and a primary amine. nih.govmetu.edu.tr For instance, reacting ethyl 2-acetylpent-4-ynoate with aniline (B41778) in the presence of trifluoroacetic acid (TFA) at reflux results in the formation of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate. nih.gov This reaction is versatile and accommodates various primary amines to produce 1,2,3,5-tetrasubstituted pyrroles in high yields. metu.edu.tr

| Entry | Reactant 1 (Keto-ynoate) | Reactant 2 (Amine) | Catalyst | Product | Yield (%) | Reference |

| 1 | Ethyl 2-acetylpent-4-ynoate | Aniline | TFA | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | High | nih.gov |

| 2 | Ethyl 2-(benzoyl)pent-4-ynoate | Benzylamine | TFA | Ethyl 1-benzyl-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate | 94 | metu.edu.tr |

The utility of methyl 2-acetylpent-4-ynoate extends to the synthesis of more complex heterocyclic systems, such as those containing multiple different heteroatoms or fused rings. An example is the synthesis of a furan derivative bearing a pyridine (B92270) substituent. The palladium-catalyzed reaction between methyl 2-acetylpent-4-ynoate and 2-bromopyridine successfully yields methyl 5-methyl-2-(pyridin-2-ylmethyl)furan-3-carboxylate. researchgate.net This demonstrates how the compound can be used to couple carbocyclic frameworks with N-heterocyclic moieties. researchgate.net

Pyrrole Ring System Annulations

Development of Stereocontrolled Syntheses of Chiral Scaffolds

The creation of chiral molecules with high stereocontrol is a central goal of modern organic synthesis. mdpi.comnih.gov While methyl 2-acetylpent-4-ynoate itself is achiral, its derivatives are valuable substrates for stereocontrolled transformations to generate chiral building blocks. A notable example involves the enzymatic kinetic resolution of the corresponding racemic ethyl 2-acetylpent-4-enoate. Using Baeyer-Villiger monooxygenases (BVMOs), the racemic ketoester can be oxidized with excellent enantioselectivity (ee ≥ 99%). This bio-oxidation process yields α-acylated hydroxyesters, which can then be converted into enantiopure (S)-α-hydroxyesters. This chemoenzymatic strategy highlights a pathway to access valuable chiral synthons from the readily available scaffold provided by this class of ketoesters.

Contributions to the Development of Novel Synthetic Methodologies

The unique structural features of methyl 2-acetylpent-4-ynoate, which combine a terminal alkyne, a β-ketoester moiety, and a methyl ester, make it a valuable precursor in the development of new synthetic strategies for creating complex molecular architectures. chemicalbook.comnih.gov Its reactivity has been harnessed to forge new carbon-carbon and carbon-heteroatom bonds, leading to the efficient construction of heterocyclic systems that are prevalent in natural products and pharmaceuticals. researchgate.net

A significant contribution lies in its application as a key reactant in palladium-catalyzed reactions for the synthesis of highly substituted furans. researchgate.net Researchers have developed an efficient protocol for creating 2,3,5-trisubstituted furans through a tandem reaction involving methyl 2-acetylpent-4-ynoate and various (hetero)aryl bromides. researchgate.net This methodology combines a 5-exo-dig cyclization, a coupling reaction, and a double bond isomerization into a single, smooth process. researchgate.net A notable advantage of this approach is its efficiency, proceeding effectively with a very low catalyst loading of just 0.1 mol%. researchgate.net

This palladium-catalyzed cyclization/coupling strategy showcases the utility of methyl 2-acetylpent-4-ynoate in generating molecular complexity from readily available starting materials. The reaction tolerates a range of functional groups on the aryl bromide coupling partner, demonstrating its versatility. For instance, the reaction of methyl 2-acetylpent-4-ynoate with electron-rich or heterocyclic bromides proceeds efficiently to yield the corresponding substituted furan products. researchgate.net This method represents a powerful tool for synthetic chemists, providing a straightforward and functional-group-tolerant route to a class of important heterocyclic compounds. researchgate.net

The table below details specific examples of this novel methodology.

Table 1: Palladium-Catalyzed Synthesis of Substituted Furans from Methyl 2-acetylpent-4-ynoate

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| Methyl 2-acetylpent-4-ynoate | 1-Bromo-4-methoxybenzene | Methyl 5-acetyl-2-((4-methoxyphenyl)methyl)furan-3-carboxylate | 74 |

Data sourced from a 2018 study on the synthesis of 2,3,5-trisubstituted furans. researchgate.net

Furthermore, the ethyl ester analog, ethyl 2-acetylpent-4-ynoate, is utilized as a crucial intermediate in the multi-step synthesis of (Z)-hept-5-en-2-one. vaia.com This synthesis involves the initial formation of the ynoate, followed by protection of the ketone, alkylation, hydrolysis, and finally, reduction using a Lindlar reagent to create the desired Z-alkene. vaia.com This pathway highlights the role of the acetylpent-ynoate scaffold in the controlled construction of acyclic natural product fragments.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been utilized to investigate the reaction mechanisms involving methyl 2-acetylpent-4-ynoate. A notable example is its role as an α-propargyl-β-ketoester substrate in the iodine-catalyzed synthesis of substituted furans. vhu.edu.vn Researchers have employed DFT to evaluate various potential reaction pathways, providing insights into the catalytic cycle. vhu.edu.vn

In these studies, geometry optimizations are typically performed with a specific density functional, such as PBE0, combined with a basis set like Def2TZVP for most atoms. vhu.edu.vn For heavier atoms like iodine, corresponding effective core potentials (ECP) are used. vhu.edu.vn To account for dispersion forces, empirical corrections like Grimme's D3 method with Becke-Johnson damping are often applied. vhu.edu.vn

The calculations support a plausible catalytic cycle where molecular iodine acts as a catalyst. vhu.edu.vn This theoretical approach helps to understand how reactants like methyl 2-acetylpent-4-ynoate transform into products, revealing the sequence of elementary steps, including cyclization and subsequent rearrangements that lead to the final furan (B31954) structure. vhu.edu.vn Such computational studies are essential for rationalizing experimentally observed outcomes and for optimizing reaction conditions. nih.gov

Quantum Chemical Calculations for Transition State Analysis and Energy Landscapes

Quantum chemical calculations are crucial for mapping the energy landscapes of reactions, which include reactants, products, intermediates, and the transition states that connect them. rice.edumdpi.com For the iodine-catalyzed cyclization of substrates including methyl 2-acetylpent-4-ynoate, DFT calculations have been used to determine the free energies of proposed intermediates and transition states. vhu.edu.vn

This analysis reveals the thermodynamics and kinetics of the reaction steps. For instance, a plausible catalytic cycle for the formation of furans, supported by DFT calculations, outlines the relative free energies of the species involved. vhu.edu.vn The identification of the transition state, a high-energy saddle point on the potential energy surface, is key to understanding the reaction rate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier.

Table 1: Plausible Catalytic Cycle Free Energies Supported by DFT Calculations (Note: The following data represents a general mechanism for α-propargyl-β-ketoester substrates and is not exclusively for methyl 2-acetylpent-4-ynoate but is applicable to its reaction class)

| Step/Species | Description | Relative Free Energy (kcal/mol) |

| I | Initial I2-carbonyl complex | -6.4 |

| TS1 | Transition state for 5-exo-dig cyclization | +15.5 |

| II | Vinylic iodide intermediate | -11.6 |

| TS2 | Transition state for tautomerization | +12.6 |

| III | Furan-I2 complex | -21.0 |

| Data sourced from a study on iodine-catalyzed synthesis of substituted furans. vhu.edu.vn |

These calculations demonstrate that once the initial complex is formed, the reaction proceeds through a defined transition state to form a key intermediate, which then rearranges to yield the final product complex. vhu.edu.vn

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, reducing the need for extensive empirical experimentation. nih.govmit.edu By calculating and comparing the activation barriers for different potential reaction pathways, chemists can predict the major product of a reaction. researchgate.nettuwien.at

In the context of methyl 2-acetylpent-4-ynoate, its reactivity is characterized by the presence of multiple functional groups: an alkyne, a ketone, and an ester. This polyfunctionality allows for various reaction pathways. For example, in the iodine-catalyzed furan synthesis, a key aspect of selectivity is the 5-exo-dig cyclization, which is generally favored. vhu.edu.vn However, computational and experimental results can reveal competing processes, such as the addition of molecular iodine across the carbon-carbon triple bond, which can lead to byproducts. vhu.edu.vn

Fully automated quantum chemistry workflows can now be used to compute properties like nucleophilicity and electrophilicity, which are fundamental to predicting chemical reactivity and selectivity. rsc.org Although a specific, detailed selectivity study for methyl 2-acetylpent-4-ynoate is not available in the cited literature, the general methodologies are well-established and applicable. mit.edursc.org

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which in turn influences its reactivity and physical properties. For flexible molecules like methyl 2-acetylpent-4-ynoate, which has several rotatable bonds, multiple low-energy conformations may exist. nih.gov Computational methods can identify these stable conformers and their relative energies.

Furthermore, quantum chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. mdpi.comnih.gov Properties such as NMR chemical shifts and IR vibrational frequencies can be calculated. researchgate.net While detailed computational spectroscopic studies specifically for methyl 2-acetylpent-4-ynoate are not prominent in the literature, basic molecular properties have been computed and are available in public databases. nih.gov

Table 2: Computed Molecular Properties for Methyl 2-acetylpent-4-ynoate

| Property | Value | Source |

| Molecular Weight | 154.16 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 154.062994177 Da | PubChem nih.gov |

| Topological Polar Surface Area | 43.4 Ų | PubChem nih.gov |

| Data computed by various methods and compiled by PubChem. nih.gov |

Experimental data, such as the ¹H NMR spectrum, is available and provides a benchmark for such computational predictions. vhu.edu.vn

Table 3: Experimental ¹H NMR Data for Methyl 2-acetylpent-4-ynoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.77 | s | 3H | OCH₃ |

| 3.71 | t, J = 7.5 Hz | 1H | CH |

| Data obtained in CDCl₃. vhu.edu.vn |

The correlation between computed and experimental spectra serves as a powerful validation of the theoretical models used. mdpi.com

Advanced Analytical Techniques in Characterization and Reaction Monitoring for Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Methyl 2-acetylpent-4-ynoate. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum of Methyl 2-acetylpent-4-ynoate shows distinct signals corresponding to each unique proton group in the molecule. Research data has identified the chemical shifts for these protons. vhu.edu.vnresearchgate.net For instance, a singlet peak corresponds to the three protons of the methoxy (B1213986) group (–OCH₃), while another singlet represents the acetyl group (–COCH₃) protons. vhu.edu.vn The proton on the chiral center (C2) typically appears as a triplet due to coupling with the adjacent methylene (B1212753) (–CH₂–) protons. vhu.edu.vn

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals in the ¹³C NMR spectrum of derivatives of Methyl 2-acetylpent-4-ynoate include resonances for the two carbonyl carbons (ester and ketone), the terminal alkyne carbons, the methoxy carbon, and the carbons of the main chain. researchgate.net The specific chemical shifts of these carbons confirm the presence of the ester, ketone, and alkyne functional groups. researchgate.net

Detailed ¹H NMR Data for Methyl 2-acetylpent-4-ynoate Reported in CDCl₃ at 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Citation |

| 3.77 | s | 3H | –OCH₃ | vhu.edu.vnresearchgate.net |

| 3.71 | t, J = 7.5 Hz | 1H | –CH(Ac)CO₂Me | vhu.edu.vn |

| 2.76 | dd, J = 7.5, 2.6 Hz | 2H | –CH₂–C≡CH | vhu.edu.vn |

| 2.33 | s | 3H | –C(O)CH₃ | vhu.edu.vn |

| 2.04 | t, J = 2.6 Hz | 1H | –C≡CH | vhu.edu.vn |

Detailed ¹³C NMR Data for a Furan (B31954) Derivative Prepared from Methyl 2-acetylpent-4-ynoate The following data is for a 2,3,5-trisubstituted furan synthesized using Methyl 2-acetylpent-4-ynoate as a starting material, demonstrating the analysis of related structures. researchgate.net

| Chemical Shift (δ) ppm | Assignment | Citation |

| 164.5 | Ester C=O | researchgate.net |

| 158.6 | Furan C | researchgate.net |

| 157.5 | Furan C | researchgate.net |

| 113.9 | Furan C | researchgate.net |

| 107.7 | Furan C | researchgate.net |

| 51.1 | Methoxy (–OCH₃) | researchgate.net |

| 36.9 | Methylene (–CH₂–) | researchgate.net |

| 13.7 | Methyl (–CH₃) | researchgate.net |

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. For Methyl 2-acetylpent-4-ynoate, HRMS is used to confirm its molecular formula, C₈H₁₀O₃. nih.gov

The calculated monoisotopic mass of Methyl 2-acetylpent-4-ynoate is 154.062994177 Da. nih.gov An experimental HRMS measurement would yield a mass-to-charge ratio (m/z) extremely close to this value, providing strong evidence for the compound's elemental formula and ruling out other possibilities with the same nominal mass. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, providing information on the compound's fragmentation pattern, which can further support structural assignment. nih.gov

Infrared Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Methyl 2-acetylpent-4-ynoate is expected to show characteristic absorption bands that confirm its structure.

Key expected IR absorptions include:

C≡C–H stretch: A sharp, strong peak typically appears around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C stretch: A weaker absorption around 2100 cm⁻¹ corresponds to the carbon-carbon triple bond.

C=O stretch: Strong absorptions between 1700-1750 cm⁻¹ are characteristic of carbonyl groups. Since there are two distinct carbonyls (ester and ketone), one might observe a broadened peak or two closely spaced peaks. For example, in derivatives, a C=O stretch has been noted around 1720 cm⁻¹. researchgate.net

C–O stretch: Absorptions in the 1300-1000 cm⁻¹ region correspond to the C-O stretching of the ester group.

IR spectroscopy is also highly effective for monitoring reaction progress. For example, in reactions where the alkyne group of Methyl 2-acetylpent-4-ynoate is consumed, the disappearance of the characteristic C≡C–H and C≡C stretching bands can be tracked over time to determine the extent of the reaction.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Methyl 2-acetylpent-4-ynoate itself is a colorless oil and therefore cannot be analyzed directly by this technique. vhu.edu.vn

However, the solid-state structure of crystalline derivatives synthesized from Methyl 2-acetylpent-4-ynoate can be determined using X-ray crystallography. This compound serves as a versatile precursor for creating more complex molecules, such as substituted furans and pyrans, which may be crystalline. vhu.edu.vnresearchgate.net When a solid, single crystal of such a derivative is obtained, X-ray diffraction analysis can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. This, in turn, confirms the reaction pathway and the incorporation of the original Methyl 2-acetylpent-4-ynoate framework into the final product.

Synthesis and Reactivity of Derivatives and Analogs

Alkyl 2-Acetylpent-4-ynoates (e.g., Ethyl 2-acetylpent-4-ynoate)

The synthesis of alkyl 2-acetylpent-4-ynoates, where the methyl ester is replaced by other alkyl groups, follows established principles of organic chemistry. A common method involves the alkylation of a β-ketoester with an appropriate propargyl halide. For instance, ethyl 2-acetylpent-4-ynoate can be prepared by reacting ethyl acetoacetate (B1235776) with 3-bromopropyne in the presence of a base like sodium ethoxide (NaOEt). vaia.com This reaction proceeds via the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide.

The reactivity of these alkyl analogs mirrors that of the parent methyl compound, serving as versatile intermediates. For example, ethyl 2-acetylpent-4-ynoate has been utilized in multi-step syntheses. One such sequence involves the protection of the ketone as a dioxolane, followed by reaction with n-butyllithium (n-BuLi) and methyl iodide (Me-I) to extend the alkyne chain. Subsequent hydrolysis and decarboxylation lead to more complex ketone structures. vaia.com

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-acetylpent-4-ynoate | Not specified in provided context | C9H12O3 | 168.19 |

| Ethyl 2-acetylpent-4-enoate | 610-89-9 | C9H14O3 | 170.21 scbt.com |

This table is based on available data and may not be exhaustive.

Unsaturated Ketoester Derivatives (e.g., Methyl 2-acetylpent-4-enoate)

Reduction of the alkyne in methyl 2-acetylpent-4-ynoate gives rise to unsaturated ketoester derivatives, most notably methyl 2-acetylpent-4-enoate. This transformation can be achieved through various catalytic hydrogenation methods. The choice of catalyst is crucial to control the stereoselectivity of the resulting alkene. For instance, the use of Lindlar's catalyst would be expected to produce the corresponding (Z)-alkene.

Methyl 2-acetylpent-4-enoate is a valuable synthetic intermediate. It can be synthesized by the allylation of methyl acetoacetate. This derivative undergoes a variety of reactions, including those typical of ketones, esters, and alkenes. For example, it can serve as a precursor for the synthesis of various heterocyclic compounds. Additionally, it can be used in palladium-catalyzed cascade reactions with primary amines to form highly substituted pyrroles. rsc.org Decarboxylation of the corresponding ethyl ester, ethyl 2-acetylpent-4-enoate, can be achieved by heating with sodium hydroxide (B78521) to yield allylacetone. chemicalbook.com

| Compound | CAS Number | Molecular Formula | Key Properties |

| Methyl 2-acetylpent-4-enoate | 3897-04-9 | C8H12O3 | Colorless liquid, slightly soluble in water. |

This table is based on available data and may not be exhaustive.

Transformations Involving Modified Carbonyl and Ester Functionalities

The carbonyl and ester groups of methyl 2-acetylpent-4-ynoate and its derivatives are key sites for chemical modification. The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions, such as refluxing with sodium hydroxide, followed by acidification. chemspider.comsaskoer.ca This carboxylic acid can then participate in further reactions, such as lactonization if a suitable nucleophile is present within the molecule. osti.gov Transesterification, the conversion of one ester to another, can be achieved under acidic conditions with an excess of the desired alcohol. saskoer.ca

The ketone carbonyl can undergo a wide range of reactions. It can be protected, as seen with the formation of a dioxolane, to allow for selective reaction at other parts of the molecule. vaia.com It can also react with various nucleophiles. For example, it can be involved in condensation reactions. Research has shown that the related ethyl 2-acetylpent-4-enoate can be used in the synthesis of complex polyfunctionalized benzene (B151609) derivatives through condensation reactions with salicylaldehydes. jbiochemtech.com

Development of Substituted Analogs for Structure-Reactivity Relationship Studies

The synthesis of substituted analogs of methyl 2-acetylpent-4-ynoate is crucial for understanding structure-reactivity relationships. By systematically modifying the structure, for example, by introducing substituents on the acetyl group or the alkyne, chemists can probe how these changes affect the molecule's reactivity and the properties of the resulting products.

For instance, the introduction of different substituents on the alkyne terminus can influence the regioselectivity and stereoselectivity of addition reactions. Similarly, altering the steric and electronic properties of the acetyl group can impact the nucleophilicity of the enolate and the outcome of subsequent reactions. The development of such analogs allows for a deeper understanding of reaction mechanisms and facilitates the design of new synthetic methodologies. nih.gov For example, studies on related 2-en-4-ynoic acids with various substituents at the 6-position have provided insights into the kinetics of lactonization. osti.gov Furthermore, the synthesis of methyl-substituted coronene (B32277) amide analogues has demonstrated how the introduction of methyl groups can influence the outcome of palladium-mediated biarylation reactions. rsc.org

Future Research Directions and Emerging Trends

Advanced Catalyst Development for Enhanced Selectivity and Efficiency

The reactivity of Methyl 2-acetylpent-4-ynoate is dictated by its two primary functional groups: the ketone and the terminal alkyne. Future catalyst development will focus on achieving unprecedented levels of selectivity (chemo-, regio-, and enantio-) in its transformations.

Chemo- and Regioselective Catalysis : The development of catalysts that can selectively target either the ketone or the alkyne is a significant area of research. For instance, transition-metal catalysts, particularly those based on earth-abundant metals like cobalt and manganese, are being explored for the hydrofunctionalization of alkynes. chinesechemsoc.orgacs.org These catalysts offer unique reactivity and selectivity profiles compared to precious metals like palladium and platinum. chinesechemsoc.orgacs.org For the hydrogenation of the alkyne, intermetallic compounds such as Pd₃Pb have shown high selectivity for semihydrogenation to the corresponding alkene, outperforming traditional Lindlar catalysts. acs.org Future work will likely involve creating tandem catalytic systems where one catalyst performs semihydrogenation and another facilitates subsequent reactions like isomerization, enabling one-pot synthesis of specific alkene isomers from functionalized alkynes. acs.org

Enantioselective Transformations : The ketone moiety presents an opportunity for asymmetric reduction to form chiral alcohols, which are valuable synthetic intermediates. While rhodium catalysts have been used for enantioselective hydrogenative couplings, cobalt-based systems with chiral phosphine (B1218219) ligands are emerging as powerful alternatives for reactions like enantioselective hydroboration, delivering high yields and excellent enantioselectivities. chinesechemsoc.orgnih.gov Research into silylvanadate catalysts, which efficiently isomerize α-acetylenic alcohols to α,β-unsaturated carbonyl compounds, could also be adapted for stereoselective processes involving derivatives of Methyl 2-acetylpent-4-ynoate. scispace.com

A comparison of emerging catalytic systems for transformations relevant to acetylenic compounds is presented below.

| Catalyst Type | Metal Center | Target Functionality | Key Advantage(s) |

| Dinuclear Catalysts | Manganese (Mn) | Alkyne | Enables unique radical functionalization and overcomes limitations of precious metals. acs.org |

| Chiral Phosphine Complexes | Cobalt (Co) | Alkyne/Ketone | High enantioselectivity in hydrofunctionalization and reduction reactions. chinesechemsoc.org |

| Intermetallic Compounds | Palladium-Lead (Pd₃Pb) | Alkyne | High selectivity for semihydrogenation to alkenes. acs.org |

| Silylvanadates | Vanadium (V) | Acetylenic Alcohol | Efficient isomerization to unsaturated carbonyls under mild conditions. scispace.com |

Implementation in Flow Chemistry and Continuous Processing Methodologies

The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and process control. frontiersin.orgbeilstein-journals.org For a molecule like Methyl 2-acetylpent-4-ynoate, flow chemistry can enable reactions that are otherwise difficult to manage.

Enhanced Safety and Control : Reactions involving highly reactive intermediates or exothermic processes, such as hydrogenations or oxidations of alkynes, are better managed in flow reactors. beilstein-journals.orgrsc.org The small reactor volumes and superior heat and mass transfer capabilities minimize risks and improve reproducibility. frontiersin.orgdoaj.org

Improved Yield and Selectivity : Continuous flow allows for precise control over reaction parameters like temperature, pressure, and residence time. frontiersin.orgvapourtec.com This fine-tuning can significantly enhance the selectivity of competitive reactions, such as the partial hydrogenation of the alkyne without over-reduction or affecting the ketone. beilstein-journals.org

Scalability and Integration : Methodologies developed in flow can be more easily scaled for industrial production. rsc.org Furthermore, flow systems allow for the integration of multiple reaction steps, purification, and analysis into a single, automated process. acs.orgthieme-connect.com For example, the synthesis of a β-keto ester can be performed in-flow and immediately followed by a condensation reaction to produce complex heterocyclic molecules like pyrimidines in a one-flow system. acs.org The "click" reaction involving the alkyne group is another area where flow chemistry provides significant advantages, especially when dealing with potentially hazardous reagents like azides. acs.org

Bio-inspired and Enzyme-Catalyzed Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. researchgate.net The application of enzymes to transform Methyl 2-acetylpent-4-ynoate could unlock novel, stereochemically defined products.

Enzymatic Hydration and Reduction : Hydratases are enzymes that catalyze the addition of water to unsaturated bonds. nih.gov Specifically, acetylene (B1199291) hydratase, a tungsten-containing enzyme, can hydrate (B1144303) alkynes to form carbonyl compounds. researchgate.netpnas.org While its natural substrate is acetylene, enzyme engineering could adapt it for more complex molecules. More established are ketoreductase (KRED) enzymes, which can perform highly enantioselective reductions of the ketone in β-keto esters. A sequential process where a metal catalyst first facilitates a reaction on the alkyne, followed by an enzymatic reduction of the ketone, has been demonstrated for related systems and represents a promising hybrid strategy. mdpi.com

Engineered and Promiscuous Enzymes : The field is moving beyond naturally occurring enzymes. Nitrogenase, an enzyme typically involved in nitrogen fixation, has been remodeled to catalyze the reduction of CO₂ and its coupling with acetylene to form propylene, showcasing the potential for creating unprecedented reactivity. pnas.org The inherent promiscuity of some enzymes, like lipases, allows them to catalyze a range of transformations beyond their native function, which could be exploited for the ester or ketone groups in Methyl 2-acetylpent-4-ynoate. researchgate.net

Potential Applications in Materials Science and Advanced Functional Molecules

The terminal alkyne group makes Methyl 2-acetylpent-4-ynoate a valuable monomer or building block for the synthesis of functional polymers and materials. mdpi.comust.hk

Polymer Synthesis : Alkynes are excellent monomers for creating polymers with unique electronic and optical properties due to their π-conjugated backbones. ust.hk Substituted polyacetylenes can exhibit electronic conductivity, luminescence, and form helical structures, making them suitable for applications in sensors, light-emitting diodes (LEDs), and chiral materials. rsc.orgresearchgate.net The presence of the keto-ester functionality provides a handle for further post-polymerization modification, allowing for the creation of complex, multifunctional materials. bham.ac.ukklinger-lab.de

Advanced Functional Materials : The alkyne can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward attachment of Methyl 2-acetylpent-4-ynoate to other molecules or surfaces. This strategy is used to create functional dendrimers, modify biomolecules, or develop coordination polymers where the acetylenic unit acts as a structural linker. uni-rostock.demdpi.com Such materials have potential applications in biomedicine and as modifying agents for electrodes. bham.ac.ukuni-rostock.de

Integration with Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Synthetic Planning

Retrosynthetic Analysis : AI-driven retrosynthesis platforms like SYNTHIA™ are transforming how chemists design synthetic routes. nih.govsigmaaldrich.com These tools use vast databases of chemical reactions to propose multiple pathways to a target molecule, breaking it down into simpler, commercially available precursors. pharmafeatures.comgrace.com For a target containing the structural motifs of Methyl 2-acetylpent-4-ynoate, these programs can suggest various disconnections and construction strategies that a human chemist might overlook. grace.com

Reaction Prediction and Optimization : Beyond just planning routes, machine learning models are being developed to predict the outcomes and yields of unknown reactions. mdpi.com By learning from existing experimental data, these models can help optimize reaction conditions and even suggest novel transformations. pharmafeatures.com The integration of quantum chemical calculations with AI methods can provide deep mechanistic insights, guiding the development of new synthetic methodologies from first principles. rsc.org This synergy between AI-driven retrosynthesis and predictive modeling promises to accelerate the discovery of new applications and more efficient syntheses for compounds like Methyl 2-acetylpent-4-ynoate. mdpi.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-acetylpent-4-ynoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of alkynyl esters like Methyl 2-acetylpent-4-ynoate often involves propargylation or alkyne coupling reactions. Key factors include temperature control (e.g., −78°C for lithiated intermediates), solvent selection (THF or ethers for stability), and stoichiometric ratios of reagents like 1,3-dilithiopropyne. Monitoring via TLC and optimizing purification (e.g., column chromatography) can improve yields (>70%) and purity (>95%) . Validate intermediates using NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy to confirm acetyl and alkyne functionalities .

Q. Which analytical techniques are critical for characterizing Methyl 2-acetylpent-4-ynoate, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use deuterated solvents (CDCl3) to resolve peaks for the acetyl group (δ 2.1–2.3 ppm, singlet) and alkyne proton (δ 1.8–2.0 ppm). Coupling constants in <sup>13</sup>C NMR distinguish sp-hybridized carbons (δ 70–100 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> (expected m/z for C8H10O3: 154.26). Fragmentation patterns should align with alkyne cleavage .

- IR Spectroscopy : Look for acetyl C=O stretch (~1740 cm<sup>−1</sup>) and alkyne C≡C stretch (~2100 cm<sup>−1</sup>) .

Q. How can researchers design experiments to assess the reactivity of the alkyne group in Methyl 2-acetylpent-4-ynoate?

- Methodological Answer : Perform controlled reactions such as:

- Click Chemistry : Test copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Monitor conversion via <sup>1</sup>H NMR loss of alkyne proton .

- Hydrogenation : Use Lindlar catalyst for partial hydrogenation to cis-alkenes or palladium for full hydrogenation. Track progress with gas chromatography (GC) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for Methyl 2-acetylpent-4-ynoate derivatives?

- Methodological Answer : Contradictions (e.g., unexpected <sup>13</sup>C shifts) may arise from solvent effects or impurities.

- Reproducibility : Repeat synthesis and analysis under identical conditions.

- Cross-Validation : Compare with computational data (DFT calculations for NMR chemical shifts) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and X-ray crystallography for structural confirmation .

Q. How can computational modeling guide the design of Methyl 2-acetylpent-4-ynoate-based catalysts or bioactive molecules?

- Methodological Answer :

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on alkyne-acetyl pharmacophore alignment .

- Reactivity Prediction : Apply DFT (B3LYP/6-31G*) to model transition states for alkyne reactions. Compare activation energies for competing pathways .

Q. What experimental controls are essential when studying the stability of Methyl 2-acetylpent-4-ynoate under varying pH and temperature?

- Methodological Answer :

- Degradation Studies : Incubate samples in buffers (pH 2–12) at 25–60°C. Quantify degradation products via HPLC with UV detection (λ = 254 nm).

- Control Groups : Include inert atmospheres (N2) to rule out oxidation. Use deuterated solvents for NMR stability tracking .

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

- Methodological Answer :

- Scale-Up Analysis : Identify bottlenecks (e.g., exothermicity, mixing efficiency) using calorimetry and computational fluid dynamics (CFD).

- Byproduct Profiling : Employ GC-MS to detect minor impurities not visible in small-scale reactions. Optimize quenching and workup protocols .

Data Presentation and Validation

Q. What are best practices for presenting spectroscopic and chromatographic data in publications?

- Methodological Answer :

- NMR/IR Spectra : Include full spectra in supplementary materials with peak assignments. Use δ values rounded to two decimal places .

- Chromatograms : Label retention times and integration values. For HPLC/GC, specify column type (C18, DB-5) and mobile phase .

- Statistical Reporting : Provide mean ± SD for triplicate experiments. Use ANOVA for multi-variable comparisons .

Q. How can researchers ensure the reproducibility of synthetic procedures for Methyl 2-acetylpent-4-ynoate?

- Methodological Answer :

- Detailed Protocols : Specify reagent grades (e.g., ACS reagent), equipment (Schlenk line for air-sensitive steps), and purification thresholds (e.g., >95% purity by HPLC) .

- Open Data : Deposit raw spectral data in repositories like Zenodo and share computational input files (e.g., Gaussian .com files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.